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These application notes provide detailed protocols and comparative data for several widely-

used mouse models of sterile inflammation. Understanding these models is crucial for

investigating inflammatory pathways, evaluating anti-inflammatory therapeutics, and studying

the resolution of inflammation.

Peritonitis-Based Models
Peritonitis models are frequently employed to study the recruitment of leukocytes to a sterile

inflammatory site. The peritoneal cavity allows for easy administration of inflammatory stimuli

and subsequent collection of inflammatory exudate for cellular and cytokine analysis.

Thioglycollate-Induced Peritonitis
Thioglycollate broth is a potent elicitor of a robust and well-characterized inflammatory

response, primarily driven by the recruitment of neutrophils followed by macrophages.

Experimental Protocol:

Preparation of Thioglycollate Solution:

Dissolve 3g of Brewer's thioglycollate medium in 100 mL of distilled water to create a 3%

(w/v) solution.
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Autoclave the solution for 15 minutes at 121°C.

Allow the solution to age for at least one month at room temperature, protected from light.

The solution should turn a brownish color, which is critical for its inflammatory properties.

[1]

Induction of Peritonitis:

Use 8-10 week old mice (e.g., C57BL/6 or BALB/c).

Inject 1 mL of the aged 3% thioglycollate solution intraperitoneally (i.p.) using a 25-27

gauge needle.

Collection of Peritoneal Exudate:

At desired time points (e.g., 4, 24, 48, 72 hours), euthanize the mouse via an approved

method.

Expose the peritoneal cavity and inject 5-10 mL of ice-cold sterile phosphate-buffered

saline (PBS) containing 2-5 mM EDTA.

Gently massage the abdomen to dislodge cells.

Aspirate the peritoneal lavage fluid.

Cellular and Cytokine Analysis:

Determine total cell counts using a hemocytometer.

Perform differential cell counts (neutrophils, macrophages, lymphocytes) via flow

cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for

macrophages) or by cytospin and staining (e.g., Diff-Quik).

Centrifuge the lavage fluid to pellet the cells. The supernatant can be stored at -80°C for

cytokine analysis using methods like ELISA or multiplex bead arrays.

Quantitative Data Summary:
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Time Point
Total Cells (x
10^6)

Neutrophils (x
10^6)

Macrophages
(x 10^6)

Key Cytokines
(pg/mL in
lavage)

4 hours 5.7 ± 2.1 15.3 ± 1.5 -
TNF-α, IL-6:

Peak levels

12 hours -
Significant

decline
- -

24 hours 15.0 ± 7.0
Return to

baseline
Increasing MCP-1: Elevated

48 hours - Near baseline -

IFN-γ, IL-1β,

TNF-α, MCP-1:

Decreased from

peak

72 hours - Near baseline
40.19 ± 1.87

(peak)

Cytokine levels

generally

resolving

Data are presented as mean ± SEM and are compiled from multiple sources.[2][3][4][5][6]

Specific cell counts and cytokine levels can vary based on mouse strain, age, and specific

batch of thioglycollate.

Experimental Workflow and Signaling:

Experimental Workflow

Signaling Pathway

Thioglycollate Prep i.p. Injection Peritoneal Lavage Cell & Cytokine Analysis

Thioglycollate Macrophage ActivationPhagocytosis Chemokine & Cytokine Releasee.g., CXCL1, CXCL2 Neutrophil & Monocyte Recruitment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6759736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3628185/
https://www.researchgate.net/figure/Kinetics-of-neutrophil-influx-in-thioglycollate-induced-peritonitis-A-Wild-type-or_fig4_14135819
https://pmc.ncbi.nlm.nih.gov/articles/PMC9224120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5718147/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Thioglycollate-induced peritonitis workflow and signaling.

Zymosan-Induced Peritonitis
Zymosan, a component of the yeast cell wall, induces a rapid and potent inflammatory

response characterized by a significant influx of neutrophils. It is a useful model for studying

Toll-like receptor (TLR) signaling and the acute inflammatory cascade.

Experimental Protocol:

Preparation of Zymosan Suspension:

Prepare a suspension of Zymosan A from Saccharomyces cerevisiae in sterile, endotoxin-

free saline (e.g., 1 mg/mL).

Vortex the suspension thoroughly immediately before injection to ensure uniform delivery.

Induction of Peritonitis:

Inject 0.5-1 mL of the zymosan suspension i.p. into mice. A typical dose is 0.25-1 mg per

mouse.

Collection and Analysis:

Follow the same procedure for peritoneal lavage, cell counting, and cytokine analysis as

described for the thioglycollate model. The peak neutrophil influx is typically earlier in this

model.

Quantitative Data Summary:
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Time Point
Total Cells (x
10^6)

Neutrophils (x
10^6)

Macrophages
(x 10^6)

Key Cytokines
(pg/mL in
lavage)

4 hours - Peak influx -

TNF-α, IL-6,

MCP-1:

Significantly

elevated

6 hours 19.2 ± 2.6
Predominant cell

type
-

IL-1β, IFN-γ,

TNF-α, MIP-1α:

Peak levels

8 hours 4-fold increase - - -

16 hours - Declining Increasing -

24 hours -
Significantly

reduced

Becoming the

major cell type

Cytokine levels

declining

48-72 hours - Near baseline Peak numbers -

Data are presented as mean ± SEM and are compiled from multiple sources.[1][7][8][9][10] The

magnitude and kinetics of the response can be dose-dependent.

Experimental Workflow and Signaling:

Experimental Workflow

Signaling Pathway

Zymosan Prep i.p. Injection Peritoneal Lavage Cell & Cytokine Analysis
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Zymosan-induced peritonitis workflow and signaling.

Localized Inflammation Models
These models are useful for studying inflammation in specific tissues and are often used to

assess the efficacy of topically or systemically administered anti-inflammatory agents.

Monosodium Urate (MSU) Crystal-Induced Inflammation
The injection of MSU crystals mimics the inflammatory response seen in gout, a form of

inflammatory arthritis. This model is driven by the activation of the NLRP3 inflammasome and

the subsequent release of IL-1β.

Experimental Protocol (Air Pouch Model):

Air Pouch Formation:

Inject 3 mL of sterile air subcutaneously into the dorsal region of a mouse.

Three days later, inject another 3 mL of sterile air into the same pouch to maintain it.

Induction of Inflammation:

On day 6, inject 1 mg of sterile MSU crystals suspended in 1 mL of sterile PBS into the air

pouch.

Sample Collection and Analysis:

At desired time points (e.g., 3, 6, 24 hours), euthanize the mouse.

Inject 2-3 mL of sterile PBS into the air pouch and aspirate the lavage fluid.

Perform cell counts and cytokine analysis on the lavage fluid as previously described. The

air pouch lining can also be excised for histological analysis.

Quantitative Data Summary:
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Time Point
Total Cells (in
lavage)

Neutrophils (in
lavage)

Key Cytokines (in
lavage)

3 hours Increased Predominant cell type
IL-1β: Significantly

elevated

6 hours Peak influx Peak numbers IL-1β: Peak levels

24 hours Declining Declining Levels decreasing

Quantitative data for this model is often presented as fold-change over control.[11][12] The

response is characterized by a rapid and robust neutrophil infiltration.

Signaling Pathway:
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MSU crystal-induced NLRP3 inflammasome activation.

Carrageenan-Induced Paw Edema

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://www.benchchem.com/product/b591043?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This is a classical and highly reproducible model of acute inflammation used to evaluate the

efficacy of anti-inflammatory drugs. The inflammatory response is characterized by a biphasic

edema formation.

Experimental Protocol:

Preparation of Carrageenan Solution:

Prepare a 1% (w/v) solution of lambda carrageenan in sterile saline.

Induction of Edema:

Inject 20-50 µL of the 1% carrageenan solution into the sub-plantar region of the right hind

paw of a mouse.

The contralateral (left) paw can be injected with saline as a control.

Measurement of Paw Edema:

Measure the paw volume or thickness using a plethysmometer or calipers at baseline and

at various time points after injection (e.g., 1, 2, 3, 4, 5, 6, and 24 hours).

The increase in paw volume is an indicator of edema.

Biochemical Analysis:

At the end of the experiment, the paw tissue can be excised for measurement of

myeloperoxidase (MPO) activity (an index of neutrophil infiltration) and cytokine levels.

Quantitative Data Summary:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Time Point
Paw
Volume/Thickness

MPO Activity Key Mediators

0-6 hours (Phase 1)
Rapid increase, peaks

around 5-6 hours

Significantly elevated

at 6 hours

Histamine, Serotonin,

Bradykinin

24 hours (Phase 2)
May show a second

peak
Maximal at 24 hours

Prostaglandins,

Leukotrienes, TNF-α,

IL-1β

48-72 hours Edema resolves Declines to baseline -

The biphasic nature of the edema is a key feature of this model.[13][14][15][16][17][18][19][20]

Experimental Workflow:

Carrageenan Prep Sub-plantar Injection Paw Volume Measurement Tissue Analysis (MPO, Cytokines)

Click to download full resolution via product page

Carrageenan-induced paw edema experimental workflow.

Systemic and Cutaneous Inflammation Models
Lipopolysaccharide (LPS)-Induced Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of

the innate immune system through TLR4. Systemic administration of LPS can induce a sepsis-

like syndrome, while local administration can induce localized inflammation. For sterile

inflammation studies, purified LPS is used.

Experimental Protocol (Systemic Inflammation):

LPS Preparation:

Dissolve purified LPS (e.g., from E. coli) in sterile, pyrogen-free saline.

Induction of Inflammation:
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Inject LPS i.p. at a dose ranging from 1 to 10 mg/kg body weight. The dose can be

adjusted to control the severity of the inflammatory response.

Sample Collection and Analysis:

At various time points (e.g., 2, 4, 8, 24 hours), blood can be collected for plasma cytokine

analysis.

Peritoneal lavage can also be performed to assess leukocyte recruitment and local

cytokine production.

Quantitative Data Summary (Systemic Model - Plasma Cytokines):

Time Point TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)

2 hours Peak levels Rising Rising

4 hours Declining Peak levels Peak levels

8 hours Near baseline Declining Declining

24 hours Baseline Baseline Baseline

Cytokine kinetics can vary depending on the LPS dose and mouse strain.

Signaling Pathway:
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LPS-induced TLR4 signaling pathway.

Silver Nitrate-Induced Skin Inflammation
Topical application of silver nitrate can induce a sterile chemical burn and a localized

inflammatory response, which is useful for studying wound healing and cutaneous

inflammation.

Experimental Protocol:
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Animal Preparation:

Anesthetize the mouse and shave a small area of dorsal skin.

Induction of Inflammation:

Apply a controlled amount of a silver nitrate solution (e.g., 10-100 µg/mL) or a silver nitrate

applicator stick to the shaved skin.

Assessment of Inflammation:

Visually score the site for erythema and edema at various time points.

At the end of the experiment, excise the affected skin for histological analysis of cellular

infiltration and for measurement of cytokine levels in the tissue homogenate.

Quantitative Data Summary:

Time Point Cellular Infiltrate Key Cytokines in Skin

24 hours Neutrophil infiltration Increased TNF-α, IL-6

72 hours
Infiltration of macrophages and

lymphocytes

Cytokine levels may begin to

resolve

7 days
Resolution phase with

evidence of tissue repair
-

The inflammatory response to silver nitrate can be dose-dependent.[21][22][23][24][25]

Experimental Workflow:

Animal Prep (Shaving) Topical Silver Nitrate Application Visual Scoring Tissue Excision & Analysis

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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